(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17774540
InChI: InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m0/s1
SMILES:
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide

CAS No.:

Cat. No.: VC17774540

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide -

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name (3S)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanamide
Standard InChI InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m0/s1
Standard InChI Key DTDGVLLHTWVQJR-ZETCQYMHSA-N
Isomeric SMILES CC1=NN(C=C1[C@H](CC(=O)N)N)C
Canonical SMILES CC1=NN(C=C1C(CC(=O)N)N)C

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name (3S)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide reflects its stereochemistry at the third carbon of the propanamide chain and the substitution pattern on the pyrazole ring . The molecular formula C₈H₁₄N₄O corresponds to a molecular weight of 182.22 g/mol, as calculated from its constituent atoms .

Stereochemical Configuration

The (3S) designation indicates the absolute configuration of the chiral center at the third carbon of the propanamide chain. This stereospecificity is critical for potential biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Structural Representation

The SMILES notation CC@H(N)CC1=C(N(N=C1C)C) encodes the compound’s connectivity and stereochemistry . The pyrazole ring is substituted with methyl groups at positions 1 and 3, while the 4-position connects to the propanamide side chain.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight182.22 g/mol
Purity≥95%
CAS Registry Number1568178-23-3
SolubilityNot publicly reported

Synthesis and Analytical Characterization

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR would reveal signals for the pyrazole methyl groups (δ ~2.1–2.3 ppm) and the propanamide backbone (δ ~3.4–4.0 ppm).

  • ¹³C NMR would distinguish carbonyl carbons (δ ~170 ppm) and pyrazole ring carbons (δ ~140–160 ppm) .

Mass Spectrometry:
The molecular ion peak at m/z 182.22 ([M+H]⁺) confirms the molecular weight, with fragmentation patterns indicative of pyrazole ring cleavage and propanamide decomposition .

Pharmacological and Toxicological Profile

Table 2: Comparative Pharmacology of Pyrazole Derivatives

CompoundActivityNeurotoxicitySource
(5-Amino-1,3-dimethyl-pyrazol-4-yl)methanoneAntipsychotic-likeSeizures in rodents
Target CompoundNot reportedRespiratory irritation

Applications in Pharmaceutical Research

Antibiotic and Antiviral Hypotheses

While the Ambeed product listing ambiguously categorizes the compound under "Antibiotic and Antivirus" , no peer-reviewed studies confirm these activities. Further investigation is required to validate these claims.

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